molecular formula C18H15N3O2S B5783961 N-(4-Phenoxy-phenyl)-2-(pyrimidin-2-ylsulfanyl)-acetamide

N-(4-Phenoxy-phenyl)-2-(pyrimidin-2-ylsulfanyl)-acetamide

Cat. No.: B5783961
M. Wt: 337.4 g/mol
InChI Key: YPPJEDNCEZDVMR-UHFFFAOYSA-N
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Description

N-(4-Phenoxy-phenyl)-2-(pyrimidin-2-ylsulfanyl)-acetamide is a synthetic acetamide derivative characterized by a phenoxyphenyl group linked to an acetamide backbone and a pyrimidin-2-ylsulfanyl moiety. Its synthesis involves the reaction of 2-thio-pyrimidine derivatives with halogenated acetamides under refluxing ethanol, followed by crystallization for structural confirmation (e.g., single-crystal X-ray diffraction) . Key spectral data include a distinctive $ ^1H $ NMR signal at δ 12.45 ppm (NH-3) and δ 10.08 ppm (NHCO), with a melting point of 224–226°C .

Properties

IUPAC Name

N-(4-phenoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-17(13-24-18-19-11-4-12-20-18)21-14-7-9-16(10-8-14)23-15-5-2-1-3-6-15/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPJEDNCEZDVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenoxy-phenyl)-2-(pyrimidin-2-ylsulfanyl)-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy-phenyl Intermediate: This step involves the reaction of 4-bromophenol with phenol in the presence of a base such as potassium carbonate to form 4-phenoxyphenol.

    Introduction of the Pyrimidinylsulfanyl Group: The next step involves the reaction of 4-phenoxyphenol with 2-chloropyrimidine-5-thiol in the presence of a base such as sodium hydride to form the intermediate compound.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenoxy-phenyl)-2-(pyrimidin-2-ylsulfanyl)-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidinylsulfanyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Phenoxy-phenyl)-2-(pyrimidin-2-ylsulfanyl)-acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in biological studies to investigate its potential as a therapeutic agent

    Medicine: The compound may have potential as a pharmaceutical agent due to its unique structure and biological activity. Research into its pharmacokinetics, pharmacodynamics, and toxicity can help determine its suitability for therapeutic use.

    Industry: The compound can be used in the development of new materials and products. Its chemical reactivity and stability make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-Phenoxy-phenyl)-2-(pyrimidin-2-ylsulfanyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Sulfanyl Acetamide Derivatives

Substituent Variations on the Pyrimidine Ring
  • 2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide This analogue replaces the 4-methyl-6-oxo group with a 4-hydroxy-6-methyl substituent.
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
    The pyrimidine ring here is dimethylated, and the aromatic amine is a methylpyridinyl group. Crystallographic studies reveal planar conformations, suggesting similar binding modes to biological targets. This compound’s methyl groups may improve lipophilicity, affecting membrane permeability .

Diaminopyrimidine Analogues
  • The nitro group on the phenyl ring may confer electron-withdrawing effects, altering reactivity .

Anti-Cancer Acetamide Derivatives

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) This compound features a quinazoline sulfonyl group instead of pyrimidinylsulfanyl. It exhibits IC$_{50}$ values <10 μM against HCT-116 and MCF-7 cancer cells, attributed to quinazoline’s kinase-inhibitory properties. The methoxyphenyl group may enhance metabolic stability compared to phenoxyphenyl .

Antimicrobial and Antifungal Analogues

  • 2-(Benzo[d]thiazol-5-ylsulfonyl)-N-(3,5-difluorophenyl)acetamide (Compound 47)
    Replacing pyrimidine with a benzo[d]thiazole sulfonyl group results in broad-spectrum activity against gram-positive bacteria (MIC 2–4 μg/mL). The difluorophenyl group likely contributes to membrane disruption .

Receptor-Targeting Acetamides

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]-acetamide A pyridazinone-based acetamide acting as a selective FPR2 agonist (EC$_{50}$ = 0.8 μM).

Structural and Functional Data Table

Compound Name Key Substituents Biological Activity Reference
N-(4-Phenoxy-phenyl)-2-(pyrimidin-2-ylsulfanyl)-acetamide Pyrimidin-2-ylsulfanyl, phenoxyphenyl Under investigation
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-Dimethylpyrimidine, methylpyridine Crystallographically characterized
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide Quinazoline sulfonyl, methoxyphenyl Anti-cancer (IC$_{50}$ <10 μM)
2-(Benzo[d]thiazol-5-ylsulfonyl)-N-(3,5-difluorophenyl)acetamide Benzothiazole sulfonyl, difluorophenyl Antimicrobial (MIC 2–4 μg/mL)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-6-oxo-pyridazin-1-yl]-acetamide Pyridazinone, bromophenyl FPR2 agonist (EC$_{50}$ = 0.8 μM)

Key Research Findings and Implications

  • Structural Flexibility: The pyrimidine sulfanyl core allows diverse substitutions (e.g., hydroxy, methyl, amino) to fine-tune solubility and target affinity .
  • Activity Correlations : Quinazoline and benzothiazole sulfonyl groups enhance anti-cancer and antimicrobial activities, respectively, compared to pyrimidine sulfanyl .
  • Receptor Specificity: Pyridazinone acetamides demonstrate receptor-specific agonism, whereas pyrimidine derivatives may favor kinase or enzyme inhibition .

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